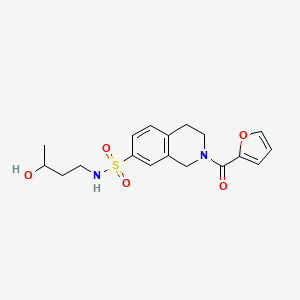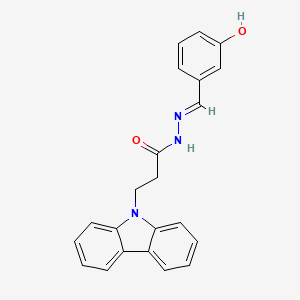
2-(4-硝基苯基)-4-(1-吡咯烷基)喹唑啉
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
Quinazoline derivatives, including “2-(4-nitrophenyl)-4-(1-pyrrolidinyl)quinazoline,” are typically synthesized through multi-step chemical processes involving substitution and cyclization reactions. A common approach for synthesizing these derivatives involves starting from readily available raw materials or intermediates, followed by a series of chemical reactions that introduce the desired functional groups into the quinazoline core. Techniques such as FTIR, 1H and 13C NMR, and MS spectroscopies are used to confirm the structure of the synthesized compounds (Ren et al., 2021).
Molecular Structure Analysis
The molecular structure of quinazoline derivatives can be elucidated using single crystal X-ray diffraction (XRD), which provides precise information about the arrangement of atoms within the molecule. Further insights into the molecular structure can be obtained through density functional theory (DFT) calculations, comparing the theoretical data with XRD values to confirm the molecular geometry, electrostatic potential, and frontier molecular orbitals (Ren et al., 2021).
Chemical Reactions and Properties
Quinazoline derivatives participate in various chemical reactions, reflecting their rich chemical reactivity. These reactions include but are not limited to, nucleophilic addition reactions, cyclization, and dehydrogenation steps. The functional groups present in the derivatives, such as the nitro and pyrrolidinyl groups, play a crucial role in determining their chemical properties and reactivity towards different reagents and conditions.
Physical Properties Analysis
The physical properties of “2-(4-nitrophenyl)-4-(1-pyrrolidinyl)quinazoline” and similar compounds, including solubility, melting point, and crystal structure, can be significantly influenced by the nature of the substituents and the overall molecular architecture. These properties are essential for understanding the compound's behavior in different environments and potential applications in various fields.
Chemical Properties Analysis
The chemical properties of quinazoline derivatives are characterized by their reactivity towards various chemical agents and conditions. The presence of functional groups such as nitro and pyrrolidinyl influences the compound's acidity, basicity, nucleophilicity, and electrophilicity. These properties determine the compound's role in chemical reactions, including its potential as a catalyst, reactant, or intermediate in organic synthesis.
- (Ren et al., 2021): Describes the synthesis, crystal structure, and DFT study of a closely related quinazolinone derivative, highlighting the methodologies applicable to the synthesis and analysis of quinazoline derivatives.
科学研究应用
光电应用
喹唑啉衍生物,包括2-(4-硝基苯基)-4-(1-吡咯烷基)喹唑啉等化合物,因其在光电材料中的应用而被广泛研究。这些化合物已被纳入π-扩展共轭体系,以创造用于有机发光二极管(OLED)的新型材料,包括高效红色磷光OLED和白色OLED。此外,喹唑啉衍生物因其在非线性光学材料和比色pH传感器中的潜力而备受关注。具有π-扩展共轭体系的芳基(杂芳基)取代喹唑啉的电致发光特性对于这些应用尤为重要。此外,带有苯吖啶或苯菲诺嗪片段的嘧啶衍生物已显示出作为热激活延迟荧光发射体的希望,突出了喹唑啉衍生物在光电应用中的多功能性 (Lipunova et al., 2018)。
合成方法
喹唑啉衍生物的合成,包括2-(4-硝基苯基)-4-(1-吡咯烷基)喹唑啉,由于其广泛的应用而成为一个重要的研究课题。已经开发出新的合成方法,例如苯甲胺衍生的苯甲酰胺的铜催化反应,以有效地生产喹唑啉衍生物。这些合成方法能够创造出在包括药物化学和材料科学等各个领域具有潜在应用的化合物 (Ohta et al., 2010)。
抗菌活性
一些新的查耳酮和嘧啶衍生物,包括与2-(4-硝基苯基)-4-(1-吡咯烷基)喹唑啉相关的结构,已被合成并测试了其对金黄色葡萄球菌和大肠杆菌等各种细菌菌株的抗菌活性。喹唑啉衍生物在抗菌应用中的探索展示了这些化合物在促进新型抗菌剂开发中的潜力 (Mistry & Desai, 2005)。
分子结构和DFT研究
喹唑啉衍生物,包括2-(4-硝基苯基)-4-(1-吡咯烷基)喹唑啉的分子结构的详细研究,已通过单晶X射线衍射和密度泛函理论(DFT)等技术进行。这些研究不仅提供了对这些化合物结构特征的见解,而且有助于了解它们的电子特性和在各个领域的潜在应用,例如在设计新材料或作为活性药物成分 (Ren et al., 2021)。
属性
IUPAC Name |
2-(4-nitrophenyl)-4-pyrrolidin-1-ylquinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2/c23-22(24)14-9-7-13(8-10-14)17-19-16-6-2-1-5-15(16)18(20-17)21-11-3-4-12-21/h1-2,5-10H,3-4,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGIOPNRUZUDXTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=NC3=CC=CC=C32)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-morpholinylcarbonyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridin-3-amine](/img/structure/B5508606.png)







![(1R*,5R*)-N,N-dimethyl-6-[(5-methyl-1H-pyrazol-1-yl)acetyl]-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide](/img/structure/B5508677.png)
![3-chloro-N'-[(5-methyl-2-furyl)methylene]-1-benzothiophene-2-carbohydrazide](/img/structure/B5508680.png)
![8-[3-(3-chloro-5-isoxazolyl)propanoyl]-2-(3-methoxypropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5508687.png)
![8-fluoro-N-[2-(1H-pyrazol-1-ylmethyl)benzyl]-2-quinolinecarboxamide](/img/structure/B5508691.png)

![2-methoxy-4-{[(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)imino]methyl}phenyl 4-fluorobenzoate](/img/structure/B5508698.png)